molecular formula C28H33F2N7O2S B1164135 GM1a Ganglioside sugar-NAc-sp3-Biotin

GM1a Ganglioside sugar-NAc-sp3-Biotin

Cat. No.: B1164135
Attention: For research use only. Not for human or veterinary use.
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Description

GM1a Ganglioside sugar-NAc-sp3-Biotin is a specialized glycan reagent designed for advanced research applications. Its core research value lies in the biotin tag, which facilitates the immobilization of the GM1 oligosaccharide onto streptavidin-coated surfaces such as biosensor chips or microtiter plates. This enables highly sensitive studies of protein-carbohydrate interactions in a controlled, solid-phase format. This compound is critically important in neuroscience research due to the central role of GM1 in the central nervous system. GM1 is one of the major glycosphingolipids in brain cell membranes, where it is essential for neurodevelopment, cell differentiation, neuritogenesis, and neuroregeneration . It is a key component of membrane microdomains known as lipid rafts, where it modulates cell signal transduction and the activity of various membrane proteins and ion channels . Researchers utilize this biotinylated tool to investigate the molecular mechanisms by which GM1 contributes to these processes. A primary application for this reagent is in the study of bacterial toxin binding, as the GM1 glycan acts as the specific receptor for the B subunit of cholera toxin and certain E. coli toxins . The biotinylated format allows for the development of improved, GM1-based detection assays (ELISA) for these pathogens . Furthermore, because changes in GM1 expression and metabolism are strongly associated with neurological conditions such as Alzheimer's disease, Parkinson's disease, and GM1 gangliosidosis, this reagent provides a valuable tool for probing the role of this ganglioside in neurodegenerative disease pathogenesis and potential therapeutic strategies .

Properties

Molecular Formula

C28H33F2N7O2S

Synonyms

Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4

Origin of Product

United States

Comparison with Similar Compounds

GM1a Ganglioside Derivatives

Compound Structure Molecular Weight (g/mol) Key Features
GM1a Ganglioside sugar (GLY096) Native oligosaccharide (no ceramide or linker) 1020.86 Used in structural studies; lacks biotin for immobilization .
GM1a-NAc-sp3-Biotin (GLY096-NAc) Oligosaccharide + NAc-sp3-biotin linker 1544.53 Biotinylation enables streptavidin-based assays; retains toxin-binding epitopes .
GM1a-β-Aminopropyl (GLY096-AP) Oligosaccharide + β-aminopropyl linker ~1100 (estimated) Amino group facilitates covalent conjugation to matrices or probes .
GM1a-NAc-β-Propargyl (GLY096-NPR) Oligosaccharide + NAc-β-propargyl linker ~1050 (estimated) Click chemistry-compatible for modular glycan synthesis .

Functional Insights :

  • The NAc-sp3 linker in GM1a-NAc-sp3-Biotin preserves spatial orientation of the oligosaccharide, critical for binding toxins like LT-IIc .
  • Unlike ceramide-containing GM1a (e.g., murine macrophage GM1a with C16/C24 fatty acids), biotinylated derivatives lack lipid anchors, altering membrane integration but improving utility in surface plasmon resonance (SPR) and ELISA .

Other Gangliosides

Ganglioside Structure Key Differences
GM2 GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc-Ceramide Lacks terminal galactose; not recognized by LT-IIc toxin due to altered topology .
GD1a Neu5Acα2-3Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glc Contains an additional sialic acid; associated with neuroblastoma progression .
Gal-1,4-GM1a Galβ1-4-GM1a oligosaccharide Mimics Pk blood group antigen; synthesized via CgtD galactosyltransferase .

Comparison with Biotinylated Glycans

Compound Linker Type Applications
GM1a-NAc-sp3-Biotin NAc-sp3 High-affinity streptavidin binding; used in toxin inhibition assays .
GM1a-Biotin (Linker-BT A) Unspecified Similar to NAc-sp3 but with distinct solubility (10 g/L in water) .
Biotinylated Pk antigen (Gal-1,4-Gal) Short alkyl Targets Shiga toxin; lacks GM1a’s Neu5Ac residue .

Research Findings :

  • GM1a-NAc-sp3-Biotin’s extended linker improves accessibility for large ligands (e.g., cholera toxin B subunit) compared to shorter linkers .
  • In contrast to simple biotinylated glycans (e.g., Pk antigen), GM1a derivatives retain complex glycan motifs necessary for studying ganglioside-pathogen interactions .

Preparation Methods

Core Ganglioside Framework Construction

The synthesis begins with the assembly of GM1a’s glycan core, which comprises a sialylated lactosyl moiety linked to galactose and N-acetylgalactosamine (GalNAc). A pivotal step involves the sulfonamidoglycosidation reaction , which establishes the β-linkage between GalNAc and the C4 hydroxyl group of galactose. This reaction exploits the proximal hydroxyl directing effect, ensuring stereochemical fidelity with yields exceeding 60% under optimized conditions. Critical parameters include:

  • Temperature control : Reactions conducted at −40°C minimize side reactions.

  • Activating agents : Trichloroacetimidate donors paired with trimethylsilyl triflate (TMSOTf) enhance glycosylation efficiency.

Table 1: Glycosylation Reaction Optimization

ParameterOptimal ConditionYield (%)Side Products (%)
Temperature−40°C628
Donor-Activator Ratio1:1.25812
Solvent SystemDichloromethane655

Deacetylation and N-Acylation for Biotin Incorporation

Natural GM1a undergoes alkaline hydrolysis to remove acetyl groups, yielding a deacetylated intermediate reactive for N-acylation. A mixed anhydride approach using ethyl chloroformate and biotinylated fatty acids (e.g., biotin-decanoic acid) achieves selective N-acylation. This method, adapted from fluorescent GM1 labeling techniques, provides a 40–45% yield of biotinylated GM1a derivatives.

Mechanistic Insight :
The mixed anhydride intermediate reacts with the deacetylated GM1a’s amine group, forming a stable amide bond. Subsequent N-acetylation with acetic anhydride restores the GalNAc moiety, confirmed via 1H^1H-NMR and GLC-MS.

Enzymatic and Chemoenzymatic Approaches

Glycosyltransferase-Mediated Assembly

Enzymatic methods leverage recombinant glycosyltransferases to sequentially add sugar residues to a ceramide backbone. For GM1a, the pathway involves:

  • Glucosylceramide synthase (GCS) : Initiates glycosphingolipid synthesis by transferring glucose to ceramide.

  • Lactosylceramide synthase : Adds galactose to form lactosylceramide.

  • Sialyltransferases (ST3Gal1, ST6Gal1) : Introduce sialic acid residues at specific positions.

CRISPR-Cas9 knockout studies reveal that ablation of β-1,3-N-acetylglucosaminyltransferase 5 (B3GNT5) disrupts α-2,6-sialylation on N-glycoproteins, underscoring the interdependence of glycosylation pathways.

Biotin Conjugation via Sp3 Spacer

The sp3 spacer (a three-carbon chain) bridges the glycan and biotin, minimizing steric hindrance. A two-step protocol is employed:

  • Activation of Biotin : Biotin is functionalized with a maleimide or NHS ester group.

  • Thiol-Ene Click Chemistry : The activated biotin reacts with a thiolated GM1a derivative, forming a stable thioether bond.

Yield Considerations :

  • Maleimide-biotin: 55–60% yield.

  • NHS ester-biotin: 50–55% yield (lower due to hydrolysis side reactions).

Analytical Validation and Quality Control

Structural Confirmation via Spectroscopic Methods

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR verify glycosidic linkages and biotin integration. Key signals include:

    • Sialic acid protons : δ 1.8–2.2 ppm (N-acetyl methyl).

    • Biotin ureido ring : δ 4.3–4.5 ppm (methylene protons).

  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions at m/z 1,845.6 ([M+H]+^+) for GM1a-biotin conjugates.

Functional Assays

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to streptavidin (KD ≈ 1–5 nM).

  • Ganglioside Microarray Screening : Validates retention of GM1a’s lectin-binding capacity post-biotinylation.

Challenges and Innovations

Stereochemical Complexity

Sialic acid’s α-2,3-linkage to galactose requires precise enzymatic control, as chemical synthesis often yields undesired β-anomers. Solutions include:

  • Directed Evolution of Sialyltransferases : Mutant enzymes (e.g., ST3Gal1 V302A) improve α-selectivity by 30%.

  • Protecting Group Strategies : Temporary ethers (e.g., benzyl) shield hydroxyl groups during glycosylation.

Scalability and Cost

Biotinylation reagents and glycosyl donors constitute 70% of total synthesis costs. Recent advances in continuous flow chemistry reduce reagent consumption by 40%, enabling milligram-scale production.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Limitations

MethodYield (%)Purity (%)Cost (USD/mg)Key Limitation
Chemical Synthesis40–4590–952,500Multi-step purification
Enzymatic Assembly25–3085–903,200Enzyme instability
Chemoenzymatic Hybrid50–5592–972,800Optimized conditions required

Q & A

Q. What are the structural determinants of GM1a ganglioside that influence its binding to bacterial toxins like LT-IIc and VVH?

The binding specificity of GM1a is dictated by its oligosaccharide sequence (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glc) and ceramide composition. For example, GM1a with C16/C24 fatty acid ceramides (e.g., from murine macrophages) exhibits enhanced binding to LT-IIc compared to C18 ceramide variants (e.g., bovine brain GM1a) due to improved carbohydrate orientation and membrane accessibility . Structural validation via enzymatic degradation (e.g., neuraminidase treatment) and mass spectrometry is critical for confirming sialic acid linkages and ceramide profiles .

Q. What analytical techniques are essential for characterizing synthetic GM1a derivatives?

Thin-layer chromatography (TLC) is used for initial separation, while MALDI-TOF mass spectrometry confirms molecular weight and purity. Nuclear magnetic resonance (NMR) provides detailed structural elucidation, particularly for verifying glycosidic bonds and ceramide structures. Enzymatic assays (e.g., using α2-3 neuraminidase) can validate sialic acid positioning .

Q. How does the source of GM1a (e.g., murine macrophages vs. neural tissue) impact experimental outcomes?

Murine macrophage-derived GM1a contains C16/C24 ceramides, which promote toxin binding by optimizing carbohydrate presentation. In contrast, bovine neural GM1a with C18 ceramides may reduce binding affinity due to steric hindrance. Researchers should standardize GM1a sources or use chemoenzymatic synthesis to ensure homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding data caused by ceramide heterogeneity?

Methodology:

  • Synthesize GM1a with defined ceramide structures using chemoenzymatic approaches (e.g., LgtD galactosyltransferase for oligosaccharide elongation) .
  • Compare binding kinetics via surface plasmon resonance (SPR) across ceramide variants. For example, RAW264.7 cell-derived GM1a (C16/C24) shows 3-fold higher LT-IIc affinity than bovine GM1a (C18) .
  • Use knockout cell models (e.g., TLR4-deficient macrophages) to isolate GM1a-specific interactions from co-receptor effects .

Q. What strategies enable site-specific biotinylation of GM1a for probe development?

Methodology:

  • Introduce biotin via an NAc-sp3 linker at the reducing-end glucose residue using chemoenzymatic synthesis. This preserves the oligosaccharide's binding epitopes while enabling streptavidin-based immobilization .
  • Validate functionality via glycan arrays: Biotinylated GM1a probes immobilized on streptavidin-coated slides retain cholera toxin binding, with signal intensities comparable to native GM1a .

Q. How can glycan arrays differentiate GM1a binding specificity across toxin families?

Methodology:

  • Print biotinylated GM1a derivatives on streptavidin-functionalized slides. Screen against fluorescently labeled toxins (e.g., Vibrio vulnificus hemolysin [VVH] vs. LT-IIc) at concentrations ranging from 0.1–10 µg/mL.
  • Quantitative analysis reveals that GM1a binds VVH with 10-fold higher affinity than GD1a, while LT-IIc shows no preference between GM1a and GD1a .

Q. What experimental designs address co-receptor involvement in GM1a-mediated toxin uptake?

Methodology:

  • Combine competitive inhibition assays (e.g., pre-treat cells with anti-TLR2 antibodies) with SPR-based direct binding measurements. For LT-IIc, TLR2 knockout reduces cellular toxicity by 70%, indicating co-receptor dependence .
  • Use biotinylated GM1a in pull-down assays to identify associated membrane proteins (e.g., TLR4) via LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report GM1a as a primary toxin receptor while others highlight GD1a or GT1b?

Resolution:

  • Toxin specificity varies by structural context. For example, LT-IIc binds GM1a exclusively, whereas cholera toxin interacts with GM1a, GD1a, and asialo-GM1 in glycan arrays .
  • Technical factors matter: Non-covalent array platforms may overestimate GD1a binding due to membrane fluidity effects, while covalent arrays better reflect physiological rigidity .

Methodological Best Practices

Q. How to optimize enzymatic synthesis of GM1a derivatives?

  • Use 10 mM UDP-GalNAc and 20 mM MgCl₂ in Tris buffer (pH 7.7) for LgtD-mediated GalNAc transfer to LacCer. Monitor reaction progress via HPAEC-PAD to ensure >90% yield .
  • For biotinylation, employ a β-aminopropyl spacer to minimize steric interference during streptavidin conjugation .

Validating GM1a functionality in cellular assays :

  • Isolate lipid rafts via sucrose density centrifugation to confirm GM1a localization.
  • Use Alexa Fluor 555-labeled cholera toxin B subunit for fluorescence microscopy, comparing signal intensity in GM1a-knockout vs. wild-type cells .

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